(Diacetoxyiodo)benzene: A Versatile Reagent in Modern Organic Synthesis
(Diacetoxyiodo)benzene: A Versatile Reagent in Modern Organic Synthesis
(Diacetoxyiodo)benzene , also known as phenyliodine(III) diacetate (PIDA), has emerged as a powerful and versatile reagent in organic chemistry.[1] Its appeal to researchers, scientists, and drug development professionals stems from its character as a mild, two-electron oxidant that enables a wide array of chemical transformations under gentle conditions.[2] A significant advantage of PIDA is its low toxicity profile, especially when compared to traditional heavy metal-based oxidants like those containing lead, mercury, or chromium, positioning it as a more environmentally benign choice in chemical synthesis.[2][3] This hypervalent iodine(III) compound is a stable, white to pale yellow crystalline solid that is soluble in many common organic solvents.[2][4]
This technical guide provides an in-depth overview of the core applications of (diacetoxyiodo)benzene in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in a research and development setting.
Oxidation of Alcohols
One of the most frequent applications of (diacetoxyiodo)benzene is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is often carried out in the presence of a catalytic amount of a stable radical, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[5] The PIDA/TEMPO system offers high selectivity, avoiding the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with stronger oxidizing agents.[5]
Quantitative Data for Alcohol Oxidation
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzaldehyde | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |
| 4 | 1-Phenylethanol | Acetophenone (B1666503) | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |
| 5 | Cyclohexanol | Cyclohexanone | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | 95 (GC) | [6] |
| 6 | 2-Octanol | 2-Octanone | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | 98 (GC) | [6] |
Experimental Protocol: General Procedure for Alcohol Oxidation in a Flow System
Solutions of (diacetoxyiodo)benzene (1.1 equivalents) and the alcohol (e.g., 50 mg) in dichloromethane (B109758) (1.5 mL) and a separate solution of TEMPO (10–20 mol %) in dichloromethane (1.5 mL) are prepared.[6] These solutions are then loaded into two separate syringes and placed in a syringe pump. The syringes are connected via a T-piece to a tubing reactor (e.g., PTFE, 4 m length, 0.75 mm internal diameter). The reactor is maintained at a constant temperature, for instance, in a water bath at 35 °C. The combined flow rate is adjusted to achieve the desired residence time (e.g., 0.4 mL/min for a 4.5-minute residence time).[6] The output from the reactor is collected, and the product can be isolated and purified using standard laboratory techniques.
Mechanistic Pathway for TEMPO-Catalyzed Alcohol Oxidation
Caption: Proposed mechanism for the PIDA/TEMPO-mediated oxidation of alcohols.
α-Functionalization of Ketones
(Diacetoxyiodo)benzene is an effective reagent for the α-functionalization of ketones, particularly for α-acetoxylation.[7][8] This reaction provides a direct method for introducing an acetoxy group at the α-position of a carbonyl compound, yielding valuable synthetic intermediates.[8] The reaction mechanism is believed to proceed through an enol or enolate intermediate which attacks the hypervalent iodine reagent.[8]
Quantitative Data for α-Acetoxylation of Ketones
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | Acetophenone | α-Acetoxyacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 85 | [8] |
| 2 | 4'-Methylacetophenone | α-Acetoxy-4'-methylacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 82 | [8] |
| 3 | 4'-Methoxyacetophenone | α-Acetoxy-4'-methoxyacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 75 | [8] |
| 4 | 4'-Chloroacetophenone | α-Acetoxy-4'-chloroacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 88 | [8] |
| 5 | Propiophenone | α-Acetoxypropiophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 70 | [8] |
| 6 | Cyclohexanone | α-Acetoxycyclohexanone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 65 | [8] |
Experimental Protocol: α-Acetoxylation of Acetophenone
In a round-bottom flask, acetophenone (1.0 mmol) is dissolved in glacial acetic acid (5 mL). (Diacetoxyiodo)benzene (1.1 mmol) is then added to the solution. The reaction mixture is stirred at 80 °C for 24 hours. After completion of the reaction, as monitored by thin-layer chromatography, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired α-acetoxyacetophenone.[8]
Mechanistic Pathway for α-Acetoxylation of Ketones
Caption: Proposed mechanism for the α-acetoxylation of ketones using PIDA.
Oxidative C-C Bond Cleavage
A notable and powerful application of (diacetoxyiodo)benzene is in the oxidative cleavage of carbon-carbon bonds.[3] This transformation, often in the presence of a Lewis acid, allows for the synthesis of difunctionalized compounds from readily available starting materials.[3][9] For example, 3-oxo-butanamides can be converted to 2,2-dihalo-N-phenylacetamides through a PIDA-mediated oxidative C-C bond cleavage.[3]
Quantitative Data for Oxidative C-C Bond Cleavage
| Entry | Substrate | Halogen Source | Product | Conditions | Yield (%) | Reference |
| 1 | 3-Oxo-N-phenylbutanamide | ZnCl₂ | 2,2-Dichloro-N-phenylacetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 89 | [10] |
| 2 | 3-Oxo-N-(p-tolyl)butanamide | ZnCl₂ | 2,2-Dichloro-N-(p-tolyl)acetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 85 | [10] |
| 3 | N-(4-Methoxyphenyl)-3-oxobutanamide | ZnCl₂ | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 82 | [10] |
| 4 | N-(4-Chlorophenyl)-3-oxobutanamide | ZnCl₂ | 2,2-Dichloro-N-(4-chlorophenyl)acetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 92 | [10] |
| 5 | 3-Oxo-N-phenylbutanamide | ZnBr₂ | 2,2-Dibromo-N-phenylacetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 86 | [10] |
Experimental Protocol: Synthesis of 2,2-Dichloro-N-phenylacetamide
To a solution of 3-oxo-N-phenylbutanamide (1.0 mmol) in dioxane (2 mL), (diacetoxyiodo)benzene (1.3 mmol) and zinc chloride (1.5 mmol) are added.[10] The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2,2-dichloro-N-phenylacetamide.[10]
Mechanistic Pathway for Oxidative C-C Bond Cleavage
Caption: Proposed mechanism for PIDA-mediated oxidative C-C bond cleavage.
Hofmann Rearrangement
The Hofmann rearrangement, a classical organic reaction for the conversion of primary amides to amines with one fewer carbon atom, can be effectively promoted by (diacetoxyiodo)benzene under mild conditions.[11][12] This offers an alternative to the traditional use of bromine and strong base, which may not be suitable for sensitive substrates. The PIDA-mediated Hofmann rearrangement is particularly valuable in the synthesis of pharmaceutical intermediates.[12]
Quantitative Data for Hofmann Rearrangement
| Entry | Substrate (Amide) | Product (Carbamate) | Conditions | Yield (%) | Reference |
| 1 | Benzamide (B126) | Methyl phenylcarbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 5 h | 95 | [11] |
| 2 | 4-Methoxybenzamide | Methyl (4-methoxyphenyl)carbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 5 h | 98 | [11] |
| 3 | 4-Chlorobenzamide | Methyl (4-chlorophenyl)carbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 6 h | 92 | [11] |
| 4 | 2-Phenylacetamide | Methyl benzylcarbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 7 h | 85 | [11] |
| 5 | Cyclohexanecarboxamide | Methyl cyclohexylcarbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 9 h | 88 | [11] |
Note: The referenced procedure uses catalytic iodobenzene (B50100) with Oxone as the terminal oxidant to generate the hypervalent iodine species in situ.
Experimental Protocol: Catalytic Hofmann Rearrangement of Benzamide
To a solution of benzamide (0.25 mmol) in a solvent mixture of methanol (B129727) (0.75 mL), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.75 mL), and water (0.075 mL), are added Oxone (0.75 mmol) and iodobenzene (0.05 mmol).[11] The reaction mixture is stirred at 40 °C for 5-9 hours, with the reaction progress monitored by TLC. After completion, the mixture is filtered, and the filtrate is treated with a 5% aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting carbamate (B1207046) can be purified by chromatography.[11]
Workflow for PIDA-Mediated Hofmann Rearrangement
Caption: General workflow for the Hofmann rearrangement mediated by PIDA.
C-H Functionalization
(Diacetoxyiodo)benzene is also a valuable reagent for the functionalization of unactivated C-H bonds, a significant area of research in modern organic synthesis. It can mediate the acetoxylation of benzylic C-H bonds and the functionalization of sp³ C-H bonds adjacent to nitrogen atoms.[5][13] These reactions provide a direct route to introduce functionality into molecules without the need for pre-functionalized starting materials.
Quantitative Data for C-H Functionalization of Benzylic Acetals
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | 2-Phenyl-1,3-dioxolane (B1584986) | 2-Acetoxy-2-phenyl-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 89 | [5] |
| 2 | 2-(4-Nitrophenyl)-1,3-dioxolane | 2-Acetoxy-2-(4-nitrophenyl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 84 | [5] |
| 3 | 2-(4-Chlorophenyl)-1,3-dioxolane | 2-Acetoxy-2-(4-chlorophenyl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 66 | [5] |
| 4 | 2-(4-Methoxyphenyl)-1,3-dioxolane | 2-Acetoxy-2-(4-methoxyphenyl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 85 | [5] |
| 5 | 2-(Naphthalen-2-yl)-1,3-dioxolane | 2-Acetoxy-2-(naphthalen-2-yl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 77 | [5] |
Experimental Protocol: C-H Acetoxylation of 2-Phenyl-1,3-dioxolane
In a microwave vial, 2-phenyl-1,3-dioxolane (1.0 mmol) and (diacetoxyiodo)benzene (2.0 mmol) are dissolved in 1,2-dichloroethane (B1671644) (DCE, 3 mL). The vial is sealed and subjected to microwave irradiation at 140 °C for 2 minutes.[5] After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]
Conclusion
(Diacetoxyiodo)benzene is a remarkably versatile and user-friendly reagent for a multitude of oxidative transformations in organic chemistry. Its utility in the oxidation of alcohols, α-functionalization of ketones, oxidative C-C bond cleavage, Hofmann rearrangements, and C-H functionalization underscores its importance in modern synthetic strategies. The mild reaction conditions, broad functional group tolerance, and favorable safety profile make PIDA an indispensable tool for researchers and professionals in the fields of organic synthesis and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and application of this powerful reagent in the laboratory.
References
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